molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No.: B1581588
CAS No.: 609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
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Description

2-Nitrothiophene is an organic compound with the molecular formula C₄H₃NO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO₂) attached to the second position of the thiophene ring significantly alters its chemical properties, making it a valuable compound in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 2-Nitrothiophene are bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial metabolism and are essential for their survival .

Mode of Action

This compound acts as a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB . The interaction between this compound and these enzymes enables robust electron transfer from the iron–sulfur cluster of the nitroreductases to the nitro group of this compound .

Biochemical Pathways

The activation of this compound by nitroreductases initiates a degradation pathway that begins with a single electron transfer forming a short-lived anion radical . This anion radical then decomposes into nitrate and thiophene, which may be further reduced to a nitroso hydroxylamine and amino derivatives .

Pharmacokinetics

Its molecular weight (12914 g/mol) and its physical properties such as boiling point (224-225 °C) and melting point (43-45 °C) suggest that it may have good bioavailability .

Result of Action

The activation of this compound leads to the accumulation of oxygen radicals and peroxides in bacterial cells . This results in cytotoxic effects, inhibiting the growth of the bacteria .

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound exhibits a prominent effect at micromolar concentrations when applied in light . This suggests that the efficacy and stability of this compound may be influenced by the light conditions in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using nitric acid in the presence of a catalyst. For instance, a process using metal-exchanged clay catalysts and nitric acid has been developed to produce this compound in an eco-friendly manner .

Industrial Production Methods: Industrial production of this compound typically involves the nitration of thiophene under controlled conditions to ensure high yield and purity. The process may involve the use of various catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrothiophene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The reduction of this compound typically yields 2-aminothiophene.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Nitrofuran
  • 2-Nitropyrrole
  • 2-Nitroimidazole

Properties

IUPAC Name

2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZRGGUCOQKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060570
Record name Thiophene, 2-nitro-
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Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-40-5
Record name 2-Nitrothiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2-nitro-
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Record name 2-NITROTHIOPHENE
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Record name Thiophene, 2-nitro-
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Record name Thiophene, 2-nitro-
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Record name 2-nitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-nitrothiophene affect photosynthetic organisms?

A1: this compound inhibits photosynthesis in photosynthetic organisms like cyanobacteria. It does this by being reduced by ferredoxin, a key molecule in photosynthesis, under illuminated conditions. This reduction leads to the formation of reactive oxygen species and peroxides, ultimately causing cellular damage and inhibiting growth. []

Q2: What are the cytotoxic products formed during the degradation of this compound in cyanobacteria?

A2: The initial reduction of this compound forms a short-lived anion radical, which further decomposes into nitrate, thiophene, and cytotoxic nitroso derivatives. Further reduction can lead to the formation of non-toxic amino derivatives. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.15 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to study this compound. This includes:* Microwave Spectroscopy: Used to determine the conformation and internal rotation of the molecule. [, ]* Surface-Enhanced Raman Spectroscopy: Used to study the electrosorption of this compound derivatives on gold surfaces. []* Laser Flash Photolysis: Employed to study the triplet state of this compound and its electron-transfer reactions. [, ]

Q5: How does the reactivity of this compound differ from 3-nitrothiophene?

A5: this compound exhibits reactivity with nucleophiles at both the C3 and C5 positions due to the influence of the nitro group. In contrast, 3-nitrothiophene only shows reactivity at the C2 position. []

Q6: Can you elaborate on the oxidative nucleophilic substitution of hydrogen (ONSH) reaction observed in 4-alkyl-2-nitrothiophenes?

A6: 4-Alkyl-2-nitrothiophenes undergo ONSH with secondary amines in the presence of silver nitrate, resulting in the formation of 3-alkyl-2-amino-5-nitrothiophenes. This behavior contrasts with the parent this compound, which undergoes ring-opening under similar conditions, highlighting the influence of the 4-alkyl substituent. []

Q7: How do different leaving groups affect the reactivity of nitrothiophene derivatives with nucleophiles like sodium thiophenoxide?

A7: Studies have shown that the position of the nitro group significantly influences the reactivity ratio (kIII/kII) of 2-nitrothiophenes (III) and 3-nitrothiophenes (II) towards nucleophilic substitution. The nature of the leaving group (Cl, Br, I, etc.) also plays a role, with the ratio kI/kII being more sensitive to changes in the leaving group compared to kIII/kII. []

Q8: What is the significance of Meisenheimer-type adducts in the context of this compound's reactivity?

A8: Meisenheimer-type adducts are formed as intermediates during the reaction of this compound with nucleophiles. These adducts provide insights into the reaction mechanism and help explain the regioselectivity observed in nucleophilic aromatic substitutions involving this compound. []

Q9: How do nitro-terminated oligothiophenes (OTh) enhance visible-light catalytic H2 production in heterojunctions with g-C3N4?

A9: Nitro-terminated OTh, when combined with g-C3N4, create heterojunctions that promote efficient electron transfer from the OTh to the g-C3N4, enhancing charge separation and extending visible-light absorption, both of which are crucial for boosting photocatalytic H2 production. []

Q10: What is the role of the nitro group in the application of nitro-terminated oligothiophenes in H2 production?

A10: The nitro group in OTh facilitates strong interfacial contact with g-C3N4 through hydrogen bonds and N···S interactions. This tight contact is essential for efficient electron transfer and enhanced photocatalytic activity. []

Q11: Have there been any computational studies investigating the reactivity of this compound?

A11: Yes, computational studies using density functional theory (DFT) have been employed to explore the reactivity of this compound with carbanions. These studies provide insights into the electrophilicity of this compound and its relative reactivity compared to other nitroarenes. []

Q12: Can you explain the significance of methyl anion affinity in understanding the reactivity of nitroarenes like this compound?

A12: Methyl anion affinity, often calculated using quantum chemical methods, provides a measure of the electrophilicity of a molecule. Higher methyl anion affinity correlates with increased reactivity towards nucleophilic attack. This parameter has been used to rationalize the reactivity trends observed in various nitroarenes, including this compound. []

Q13: How do substituents on the thiophene ring influence the biological activity of nitrothiophenes?

A13: Research indicates that the type and position of substituents on the thiophene ring significantly influence the biological activity of nitrothiophenes. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit higher antimicrobial activity compared to the unsubstituted this compound. []

Q14: What are the proposed mechanisms of action for nitrothiophenes with and without displaceable halogens?

A14: Nitrothiophenes with halogens at the 2-position, like 2-chloro-3,5-dinitrothiophene, are believed to exert their biological activity through nucleophilic aromatic substitution, where intracellular thiols displace the halogen. Conversely, nitrothiophenes without halogens, like 2,4-dinitrothiophene, are thought to act by forming Meisenheimer complexes with biological targets. []

Q15: Describe a practical approach for synthesizing 5-nitrothiophenes and 3-amino-2-nitrothiophenes.

A15: A convenient one-pot synthesis uses β-chloroacroleins or β-chloropropenonitriles as starting materials. Reacting them with sodium sulfide, bromonitromethane, and sodium hydroxide yields the desired 5-nitrothiophenes and 3-amino-2-nitrothiophenes. This method provides good yields and a simple workup procedure. []

Q16: What is an efficient method for the selective introduction of a nitro group at the 2-position of halothiophenes?

A16: A regioselective approach for ipso-nitration of 2-halothiophenes utilizes silver nitrate (AgNO3) as the nitration reagent. This method offers a straightforward way to obtain 2-nitrothiophenes without needing additional additives. []

Q17: Has this compound been identified as a potential redox cycling compound (RCC)?

A17: While not explicitly mentioned in the provided abstracts, research suggests that certain nitrothiophene derivatives, particularly those with a carboxylate group at the 2-position, can act as RCCs. These compounds generate hydrogen peroxide (H2O2) in reducing environments, potentially leading to oxidative stress and toxicity. []

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